molecular formula C13H16BrClN4O B13322069 (R)-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine

(R)-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine

Cat. No.: B13322069
M. Wt: 359.65 g/mol
InChI Key: ZUVWHUXQAZEQBQ-MRVPVSSYSA-N
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Description

®-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine is a complex organic compound that features a pyrazolo[4,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-b]pyridine core, followed by the introduction of the bromo and chloromethyl groups. The final step involves the formation of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine and chlorine substituents.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature and solvent choice, are tailored to the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.

Medicine

In medicinal chemistry, ®-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine has potential as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of ®-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-b]pyridine derivatives with different substituents. Examples include:

  • 4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine
  • 4-(3-Bromo-7-(methyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine

Uniqueness

The uniqueness of ®-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H16BrClN4O

Molecular Weight

359.65 g/mol

IUPAC Name

(3R)-4-[3-bromo-7-(chloromethyl)-1-methylpyrazolo[4,3-b]pyridin-5-yl]-3-methylmorpholine

InChI

InChI=1S/C13H16BrClN4O/c1-8-7-20-4-3-19(8)10-5-9(6-15)12-11(16-10)13(14)17-18(12)2/h5,8H,3-4,6-7H2,1-2H3/t8-/m1/s1

InChI Key

ZUVWHUXQAZEQBQ-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C(=C2)CCl)N(N=C3Br)C

Canonical SMILES

CC1COCCN1C2=NC3=C(C(=C2)CCl)N(N=C3Br)C

Origin of Product

United States

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